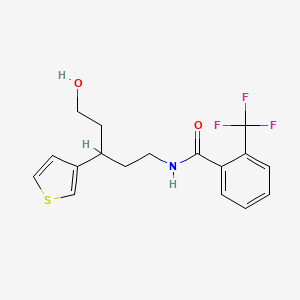

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2-(trifluoromethyl)benzamide

Description

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2-(trifluoromethyl)benzamide is a benzamide derivative characterized by a trifluoromethyl-substituted aromatic core, a hydroxy-pentyl chain, and a thiophene moiety.

Properties

IUPAC Name |

N-(5-hydroxy-3-thiophen-3-ylpentyl)-2-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F3NO2S/c18-17(19,20)15-4-2-1-3-14(15)16(23)21-8-5-12(6-9-22)13-7-10-24-11-13/h1-4,7,10-12,22H,5-6,8-9H2,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRHMJKWXZXCBNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCCC(CCO)C2=CSC=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2-(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common approach includes the following steps:

Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the hydroxy group: This step often involves hydroxylation reactions using reagents such as hydrogen peroxide or osmium tetroxide.

Attachment of the pentyl chain: This can be done through alkylation reactions using alkyl halides in the presence of a base.

Formation of the benzamide moiety: This step involves the reaction of an amine with a benzoyl chloride derivative.

Introduction of the trifluoromethyl group: This can be achieved through trifluoromethylation reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of catalytic processes may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2-(trifluoromethyl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

Reduction: The benzamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

Substitution: Sodium hydride in dimethylformamide, potassium tert-butoxide in tetrahydrofuran.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2-(trifluoromethyl)benzamide. For instance, research on related benzamide derivatives has shown promising results against various cancer cell lines. A study synthesized several derivatives and evaluated their effects on colon carcinoma cells (HCT-116), revealing that certain modifications enhance anticancer activity significantly .

| Compound | IC50 (µM) | Remarks |

|---|---|---|

| Gallic Acid | 0.05 | Control |

| Doxorubicin | 0.001 | Positive control |

| N-Hexyl Benzamide | 0.07 | Most potent derivative |

This suggests that structural modifications in the benzamide framework can lead to improved efficacy against cancer cells.

Enzyme Inhibition

This compound may also act as an inhibitor of specific enzymes, particularly methionine aminopeptidases (MetAPs). These enzymes are crucial for protein maturation and are implicated in various diseases, including cancer and bacterial infections. Compounds that inhibit MetAPs have been shown to possess antibacterial properties, making them potential candidates for antibiotic development .

Drug Formulation

The compound's unique structure allows it to be explored as a lead compound in drug formulation. The trifluoromethyl group is known to enhance metabolic stability and bioavailability, which are critical factors in drug design. Researchers are investigating its pharmacokinetic properties to determine optimal dosing regimens for potential therapeutic applications.

Targeted Therapy

Given its ability to inhibit specific biological pathways, this compound could be developed for targeted therapies in conditions where conventional treatments fail. The specificity of its action may reduce side effects commonly associated with broader-spectrum drugs.

Synthesis and Evaluation of Analogues

A notable study involved the synthesis of various analogues of this compound, assessing their anticancer effects through MTT assays on HCT-116 cells . The findings indicated that structural variations significantly impacted the compounds' potency, emphasizing the importance of chemical modifications in enhancing therapeutic efficacy.

Mechanistic Studies on Enzyme Interaction

Another investigation focused on the interaction of similar compounds with MetAPs, revealing detailed binding mechanisms through crystallography studies . These insights into molecular interactions can guide further modifications to improve selectivity and potency against target enzymes.

Mechanism of Action

The mechanism of action of N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The trifluoromethyl group can enhance the compound’s binding affinity and stability, contributing to its overall efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis

The compound’s key structural features are compared below to analogous benzamide derivatives:

Key Observations :

- Thiophene vs. Diazaspiro Rings : Compounds 9j and 9k () replace the hydroxy-pentyl chain with diazaspiro rings and pyridine substituents, which enhance receptor-binding affinity in D3 ligands .

- Hybrid Heterocycles : Compound 3d () incorporates a thiadiazole-thiophene hybrid, demonstrating the versatility of thiophene-containing benzamides in drug design .

Biological Activity

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2-(trifluoromethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of a trifluoromethyl group enhances lipophilicity, which may influence the compound's interaction with biological targets.

Research indicates that compounds with similar structural features often exhibit diverse mechanisms of action, including:

- Inhibition of Enzymatic Activity : Many derivatives have been shown to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurotransmission. For instance, derivatives similar to this compound have demonstrated varying degrees of inhibition against these enzymes, with IC50 values ranging significantly depending on structural modifications .

- Modulation of Neurotransmitter Systems : The compound may interact with serotonin receptors or other neurotransmitter systems, potentially offering antidepressant or anxiolytic effects. Studies have shown that similar compounds can block serotonin reuptake and modulate receptor activity, leading to enhanced mood and cognitive function .

Biological Activity Data

The biological activity of this compound has been evaluated in various studies. Below is a summary table highlighting key findings:

| Study | Biological Activity | IC50 Values | Notes |

|---|---|---|---|

| Study 1 | AChE Inhibition | 18.2 - 196.6 µM | Compounds showed moderate inhibition. |

| Study 2 | BuChE Inhibition | 9.2 - 196.2 µM | Some derivatives exhibited balanced inhibition against both enzymes. |

| Study 3 | Serotonin Receptor Modulation | Not specified | Potential antidepressant effects observed in analogs. |

Case Studies

- Case Study on Cholinesterase Inhibition : A study focused on the synthesis of various benzamide derivatives found that modifications to the structure could enhance AChE and BuChE inhibition significantly compared to traditional inhibitors like rivastigmine. The best-performing derivative showed improved selectivity and potency .

- Neuropharmacological Evaluation : Another investigation into compounds with similar structures indicated promising results in modulating serotonin receptors, suggesting potential applications in treating mood disorders. This aligns with findings that support the role of such compounds in enhancing cognitive function and mood stabilization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.